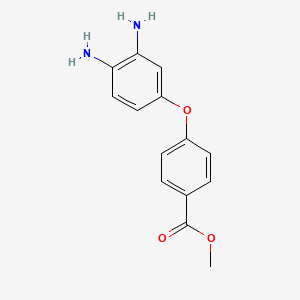

Methyl 4-(3,4-diaminophenoxy)benzoate

Description

BenchChem offers high-quality Methyl 4-(3,4-diaminophenoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3,4-diaminophenoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3,4-diaminophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-14(17)9-2-4-10(5-3-9)19-11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUMYACJZGHRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377223 | |

| Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24002-80-0 | |

| Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(3,4-diaminophenoxy)benzoate: A Comprehensive Technical Guide for Advanced Research and Development

CAS Number: 24002-80-0

Introduction: Unveiling a Key Building Block for High-Performance Polymers

Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine ester that has garnered significant interest within the scientific community, particularly in the fields of polymer chemistry and materials science. Its unique molecular architecture, featuring a rigid aromatic backbone, reactive amine functionalities, and an ether linkage, makes it a valuable monomer for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them indispensable in demanding applications across the aerospace, electronics, and automotive industries.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Methyl 4-(3,4-diaminophenoxy)benzoate, from its fundamental physicochemical properties to its synthesis and applications. The information presented herein is curated to facilitate its effective utilization in the laboratory and to inspire further innovation in the development of advanced materials.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of Methyl 4-(3,4-diaminophenoxy)benzoate is paramount for its successful application. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 24002-80-0 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | General knowledge |

| Melting Point | 92-95 °C | [2] |

| Boiling Point (Predicted) | 434.9 ± 40.0 °C | [2] |

| Density (Predicted) | 1.275 ± 0.06 g/cm³ | [2] |

| SMILES Code | O=C(OC)C1=CC=C(OC2=CC=C(N)C(N)=C2)C=C1 | [1] |

The presence of two primary amine groups makes this molecule an excellent nucleophile, ideal for polymerization reactions with electrophilic monomers like dianhydrides. The ether linkage imparts a degree of flexibility to the polymer backbone, which can enhance solubility and processability without significantly compromising thermal stability.

Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate: A Two-Step Approach

The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate is typically achieved through a robust and well-established two-step process. This methodology involves the initial formation of a dinitro intermediate via a nucleophilic aromatic substitution reaction, followed by the catalytic reduction of the nitro groups to the desired diamine.

Caption: Synthetic pathway for Methyl 4-(3,4-diaminophenoxy)benzoate.

Step 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate

The first step involves a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. In this reaction, the phenoxide ion of methyl 4-hydroxybenzoate attacks the electron-deficient aromatic ring of 4-fluoro-1,2-dinitrobenzene, displacing the fluoride ion.

Experimental Protocol:

-

To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Heat the mixture to approximately 80-100 °C to facilitate the formation of the phenoxide.

-

Slowly add a solution of 4-fluoro-1,2-dinitrobenzene (1 equivalent) in DMF to the reaction mixture.

-

Maintain the reaction at an elevated temperature (e.g., 120-140 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Step 2: Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate

The second step is the reduction of the two nitro groups of the intermediate to primary amine groups. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

-

In a pressure vessel, dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).

-

Pressurize the vessel with hydrogen gas (H₂) to a pressure of 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the complete disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-(3,4-diaminophenoxy)benzoate.

-

The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Characterization of Methyl 4-(3,4-diaminophenoxy)benzoate

The identity and purity of the synthesized Methyl 4-(3,4-diaminophenoxy)benzoate should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methyl ester protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 258.27.

Applications in Drug Development and Materials Science

The primary application of Methyl 4-(3,4-diaminophenoxy)benzoate lies in its role as a monomer for the synthesis of high-performance polymers, particularly polyimides.

Monomer for Polyimide Synthesis

Polyimides are a class of polymers known for their exceptional thermal and chemical stability. They are synthesized through the polycondensation reaction of a diamine with a dianhydride. Methyl 4-(3,4-diaminophenoxy)benzoate serves as the diamine component in this reaction.

Caption: General scheme for polyimide synthesis.

The properties of the resulting polyimide can be tailored by selecting different dianhydrides. For instance, using rigid dianhydrides like pyromellitic dianhydride (PMDA) will lead to highly rigid and thermally stable polyimides, while more flexible dianhydrides can improve the solubility and processability of the polymer. The presence of the ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate contributes to enhanced flexibility and solubility of the final polyimide film.

Properties of Polyimides Derived from Methyl 4-(3,4-diaminophenoxy)benzoate:

-

High Thermal Stability: These polyimides are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for high-temperature applications.

-

Good Mechanical Properties: The rigid aromatic structure of the monomer contributes to high tensile strength and modulus in the resulting polymer films.

-

Improved Solubility: The ether linkage can disrupt chain packing, leading to improved solubility in organic solvents compared to more rigid polyimides. This is a significant advantage for processing and fabrication.

-

Low Dielectric Constant: The incorporation of ether linkages can also lead to a lower dielectric constant, which is a desirable property for microelectronics applications.

Potential in Drug Development

While the primary application is in materials science, the diamine functionality of Methyl 4-(3,4-diaminophenoxy)benzoate also makes it a potential building block in medicinal chemistry. Aromatic amines are common pharmacophores and can be used as starting materials for the synthesis of various heterocyclic compounds with potential biological activity. Further research in this area could uncover novel therapeutic applications.

Safety and Handling

As a chemical intermediate, Methyl 4-(3,4-diaminophenoxy)benzoate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-(3,4-diaminophenoxy)benzoate is a versatile and valuable monomer for the synthesis of high-performance polymers. Its unique combination of rigidity, flexibility, and reactive amine groups allows for the creation of polyimides with a desirable balance of properties, including high thermal stability, good mechanical strength, and improved processability. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers and scientists to harness its full potential in the development of next-generation materials and technologies.

References

-

ChemBK. METHYL 4-(3,4-DIAMINOPHENOXY)BENZENECARBOXYLATE.[Link]

-

PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate.[Link]

Sources

An In-depth Technical Guide to the Structure of Methyl 4-(3,4-diaminophenoxy)benzoate

This guide provides a comprehensive technical overview of the structure, synthesis, and potential applications of Methyl 4-(3,4-diaminophenoxy)benzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical insights, emphasizing the chemical principles that underpin its properties and synthesis.

Introduction: Unveiling a Versatile Aromatic Diamine

Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine with a unique molecular architecture that combines a diaminophenoxy moiety with a methyl benzoate group. This structure imparts a range of chemical functionalities that make it a valuable building block in various scientific fields. The presence of two primary amine groups on one aromatic ring and an ester group on the other, linked by a flexible ether bond, allows for a diverse array of chemical modifications. These characteristics suggest its potential as a monomer for high-performance polymers, a scaffold in medicinal chemistry, and an intermediate in the synthesis of novel organic materials.[1][2] Aromatic diamines are known to be crucial components in materials requiring exceptional thermal stability and mechanical strength.[2]

Molecular Structure and Physicochemical Properties

The structural and electronic properties of Methyl 4-(3,4-diaminophenoxy)benzoate are central to its reactivity and potential applications.

Core Structure

The molecule consists of a 1,2-diaminobenzene ring linked via an ether oxygen to a methyl benzoate ring at the 4-position. The ortho-disposition of the amino groups on the first ring is a key feature, influencing its chelation properties and reactivity in cyclization reactions.

Table 1: Physicochemical Properties of Methyl 4-(3,4-diaminophenoxy)benzoate

| Property | Value | Source |

| CAS Number | 24002-80-0 | Generic Supplier Data |

| Molecular Formula | C₁₄H₁₄N₂O₃ | Generic Supplier Data |

| Molecular Weight | 258.28 g/mol | Generic Supplier Data |

| Melting Point | 92-95 °C | Generic Supplier Data |

| Predicted Boiling Point | 434.9 ± 40.0 °C | Predicted |

| Predicted Density | 1.275 ± 0.06 g/cm³ | Predicted |

| Predicted pKa | 4.03 ± 0.10 | Predicted |

Conformational Analysis

The ether linkage introduces a degree of flexibility, allowing for rotation of the two aromatic rings relative to each other. This conformational freedom can influence the packing of the molecule in the solid state and the overall properties of polymers derived from it.

Proposed Synthesis Pathway

While specific, detailed literature on the synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate is not abundant, a chemically sound and efficient two-step synthetic route can be proposed based on established organic chemistry principles. This pathway involves an initial Ullmann condensation followed by a reduction of nitro groups.

Caption: Proposed two-step synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The formation of the diaryl ether linkage is proposed to occur via an Ullmann condensation. This reaction is a copper-catalyzed nucleophilic aromatic substitution where a phenoxide displaces a halide from an aryl halide.[3]

Experimental Protocol: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine methyl 4-hydroxybenzoate (1.0 eq), 4-fluoro-1,2-dinitrobenzene (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of Nitro Groups to Primary Amines

The conversion of the dinitro intermediate to the target diamine is a critical reduction step. Two common and effective methods are catalytic hydrogenation and reduction using a metal in acidic media.[4]

Experimental Protocol 1: Catalytic Hydrogenation

-

Catalyst and Substrate: In a hydrogenation vessel, dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 wt%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.[5]

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system can be performed for further purification.

Experimental Protocol 2: Reduction with Tin(II) Chloride

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1.0 eq) in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 6-8 eq).

-

Acidification and Reaction: Add concentrated hydrochloric acid (HCl) dropwise with stirring. The reaction is typically exothermic and may require cooling in an ice bath. After the initial reaction subsides, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).[6][7]

-

Work-up: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts, which can be challenging to handle.[6] Extraction with ethyl acetate followed by filtration of the organic layer through Celite is often necessary. The organic phase is then dried and concentrated to afford the product.

Predicted Spectroscopic Data

As no publicly available experimental spectra for Methyl 4-(3,4-diaminophenoxy)benzoate could be located, the following data is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic CH (benzoate) | 7.8-8.0 (d) | 120-135 |

| Aromatic CH (aminophenoxy) | 6.5-7.0 (m) | 110-125 |

| Amine NH₂ | 3.5-5.0 (br s) | - |

| Ester OCH₃ | ~3.8 (s) | ~52 |

| Carbonyl C=O | - | ~166 |

| Aromatic C-O | - | 140-160 |

| Aromatic C-N | - | 130-150 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Ester) | Stretching | 1700-1720 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-O (Ether & Ester) | Stretching | 1200-1300 |

| C-N (Amine) | Stretching | 1250-1350 |

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 258. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the methoxy group from the ester.

Potential Applications and Fields of Research

The unique structure of Methyl 4-(3,4-diaminophenoxy)benzoate suggests its utility in several areas of chemical science.

Polymer Chemistry

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides and polyamides.[1][2] The presence of the flexible ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate could impart improved solubility and processability to the resulting polymers while maintaining good thermal stability due to the aromatic backbone.

Caption: Conceptual pathway for the synthesis of poly(ether-imide)s.

Medicinal Chemistry and Drug Development

The diaminophenoxy motif is present in a number of biologically active compounds. Aromatic amines can serve as crucial building blocks for the development of new therapeutic agents.[8] The structure of Methyl 4-(3,4-diaminophenoxy)benzoate could be a scaffold for the synthesis of novel compounds with potential pharmacological activities. However, it is important to note that some aromatic amines can exhibit genotoxic or carcinogenic properties, necessitating thorough toxicological evaluation.[9] For instance, 2-(2',4'-diaminophenoxy)ethanol, a related compound, has been evaluated for its genetic toxicity.[10]

Organic Dyes and Pigments

The chromophoric and auxochromic groups within the molecule suggest its potential use as an intermediate in the synthesis of azo dyes and other colorants. The amino groups can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors.

Conclusion

Methyl 4-(3,4-diaminophenoxy)benzoate is a molecule with significant potential in materials science and medicinal chemistry. While detailed experimental data on its properties and synthesis are not widely published, a robust synthetic pathway can be proposed based on well-established chemical reactions. The structural features of this compound, particularly the combination of a flexible ether linkage with reactive amino and ester functionalities, make it an attractive target for further research and development. Future work should focus on the practical execution of the proposed synthesis, full characterization of the molecule, and exploration of its properties in the context of its potential applications.

References

- Burnett, C., Loehr, R., & Corbett, J. (1977). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Genetic Toxicology, 53(2), 203-204.

- Li, Y., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.

- Wang, H., et al. (2018).

- Chemistry Stack Exchange. (2021).

- Journal of Chemical Research. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

- ResearchGate. (2007). Hydrogenation on palladium-containing granulated catalysts - 3.

- Cosmetic Ingredient Review. (2024).

- Chem-Impex. (2023).

- European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.

- Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.

- Reddit. (2021).

- Cosmetic Ingredient Review. (2024).

- ResearchGate. (2019).

- ResearchGate. (2021).

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Frontiers in Pharmacology. (2024).

- Chem-Impex. (2023).

- askIITians. (2023). Reduction of aromatic nitro compounds using Sn and HCl gives:.

- Organic Chemistry Portal. Ullmann Reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species [frontiersin.org]

- 9. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(3,4-diaminophenoxy)benzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 4-(3,4-diaminophenoxy)benzoate, a versatile aromatic diamine with significant potential in polymer science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, and prospective applications, grounded in established chemical principles.

Introduction: A Molecule of Strategic Importance

Methyl 4-(3,4-diaminophenoxy)benzoate is a unique chemical entity characterized by a rigid backbone incorporating a diaryl ether linkage, a reactive o-phenylenediamine moiety, and a methyl ester group. This combination of functional groups makes it a highly valuable monomer for the synthesis of high-performance polymers, such as poly(ether imide)s and polybenzimidazoles, which are prized for their exceptional thermal stability and mechanical strength.[1][2] Furthermore, the o-phenylenediamine structure is a key pharmacophore for the synthesis of benzimidazole derivatives, a class of compounds with a broad spectrum of biological activities. The strategic placement of these functional groups allows for tailored modifications, making it a molecule of considerable interest for advanced material and pharmaceutical development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-(3,4-diaminophenoxy)benzoate is essential for its application in synthesis and material science. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 258.27 g/mol | [3] |

| Chemical Formula | C₁₄H₁₄N₂O₃ | [3] |

| CAS Number | 24002-80-0 | [3] |

| Melting Point | 92-95°C | [3] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) | N/A |

Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate

Caption: Proposed two-step synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate.

Step 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate via SNAr Reaction

The initial step involves the formation of the diaryl ether linkage. This is typically achieved through a nucleophilic aromatic substitution reaction between a phenoxide and an activated aryl halide.

Rationale:

-

Methyl 4-hydroxybenzoate serves as the nucleophile after deprotonation by a mild base.

-

1-Fluoro-3,4-dinitrobenzene is an excellent electrophile for this reaction. The fluorine atom is a good leaving group, and the aromatic ring is highly activated towards nucleophilic attack by the two strongly electron-withdrawing nitro groups.

-

A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is ideal for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

Experimental Protocol:

-

To a solution of Methyl 4-hydroxybenzoate in anhydrous DMAc, add an excess of a mild base, such as potassium carbonate.

-

Heat the mixture to allow for the formation of the potassium salt of the phenol.

-

Slowly add a solution of 1-fluoro-3,4-dinitrobenzene in DMAc to the reaction mixture.

-

Maintain the reaction at an elevated temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization.

Step 2: Reduction of Methyl 4-(3,4-dinitrophenoxy)benzoate

The final step is the reduction of the two nitro groups to the corresponding primary amines to yield the target molecule.

Rationale:

-

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[4] It typically proceeds with high yield and does not affect the ester or ether functionalities.

Experimental Protocol:

-

Dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate in a suitable solvent system, such as a mixture of ethanol and tetrahydrofuran (THF).

-

Add a catalytic amount of 10% Palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield Methyl 4-(3,4-diaminophenoxy)benzoate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 4-(3,4-diaminophenoxy)benzoate. The following techniques are recommended, with predicted outcomes based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons on the two rings will exhibit complex splitting patterns due to their differing electronic environments. The amine protons will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet, typically around 3.8-3.9 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum should display a unique signal for each of the 14 carbon atoms in the molecule, as they are all in chemically non-equivalent environments.[6] The carbonyl carbon of the ester will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the methyl carbon of the ester will be the most upfield signal (around 50-55 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 258. The fragmentation pattern of aromatic ethers typically involves cleavage at the C-O bonds.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide confirmation of the key functional groups present in the molecule.[9]

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C=O Stretching: A strong, sharp absorption band around 1715-1730 cm⁻¹ characteristic of the ester carbonyl group.[10]

-

C-O Stretching: Strong bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, corresponding to the aryl-ether and ester C-O bonds, respectively.[11]

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Applications in Materials Science and Medicinal Chemistry

The unique structure of Methyl 4-(3,4-diaminophenoxy)benzoate makes it a highly promising candidate for several advanced applications.

Monomer for High-Performance Polymers

The presence of two primary amine groups makes this molecule an ideal diamine monomer for the synthesis of high-performance polymers.

Caption: General workflow for the synthesis of poly(ether imide)s.

Poly(ether imide)s (PEIs):

-

Synthesis: PEIs are typically synthesized via a two-step process.[12] The first step is the polycondensation of a diamine monomer with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. The second step involves thermal or chemical imidization to form the final, robust poly(ether imide).[13]

-

Rationale for Use: The diaryl ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate imparts a degree of flexibility into the polymer backbone, which can improve the processability of the resulting polyimide without significantly compromising its thermal stability.[1] This is a critical advantage in the manufacturing of high-performance plastics.[14]

Precursor for Benzimidazole Synthesis

The o-phenylenediamine moiety is a classic precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications.

Rationale for Use:

-

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common and effective method for constructing the benzimidazole ring system. The ester group on the Methyl 4-(3,4-diaminophenoxy)benzoate can be further modified post-cyclization to generate a library of potential drug candidates.

Conclusion

Methyl 4-(3,4-diaminophenoxy)benzoate is a strategically designed molecule with significant potential as a monomer in the field of high-performance polymers and as a versatile building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic routes. The analytical characterization of this compound is straightforward with standard spectroscopic techniques. The unique combination of a diaryl ether, an o-phenylenediamine, and a methyl ester functional group within a single molecule provides a platform for the development of advanced materials and novel therapeutic agents. Further research into the specific applications of this promising compound is highly encouraged.

References

- Choi, H., Chung, I.S., Hong, K., Park, C.E., & Kim, S.Y. (2008). Soluble polyimides from unsymmetrical diamine containing benzimidazole ring and trifluoromethyl pendent group. Polymer, 49, 2644–2649.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Whitman College. (n.d.). GCMS Section 6.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Daken Chemical. (n.d.). The Power of Diamine Monomers in High-Performance Polymers.

- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Synthesis of poly(ether imide)s. Progress in Polymer Science, 37(7), 907-974.

- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer US.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ACS Publications. (n.d.). Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain. Macromolecules.

- Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Price, R. (2023). Poly(ether imide)s: Synthesis and Properties.

- Chemistry LibreTexts. (2023, August 29).

- National Institutes of Health. (n.d.).

- Daken Chemical. (n.d.).

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 28-33.

- Daken Chemical. (2025, October 31). Diaminodiphenyl Ether (CAS 101-80-4)

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- YouTube. (2021, October 6).

- VTechWorks. (n.d.).

- ECHEMI. (n.d.). 21120-76-3, Methyl 4-(4-iodophenoxy)

- CDC Stacks. (n.d.).

- SciSpace. (2003, January 1). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy).

- ChemBK. (n.d.). METHYL 4-(3,4-DIAMINOPHENOXY)

- ResearchGate. (n.d.). High-performance thermoplastic polyimide enabled by ketone-based diamine monomer.

- PMC. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- YouTube. (2023, January 25).

- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Sigma-Aldrich. (n.d.).

- YouTube. (2023, March 6).

- YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

- PubChem. (n.d.). Methyl 3,4-di[[(4-methylphenyl)

- PrepChem.com. (n.d.).

- World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID.

- RSC Publishing. (2025, August 15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.

Sources

- 1. unilongindustry.com [unilongindustry.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. dakenchem.com [dakenchem.com]

- 14. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]

An In-Depth Technical Guide to the Physical Properties of Methyl 4-(3,4-diaminophenoxy)benzoate

Unlocking High-Performance Polymers: A Technical Guide to the Research Applications of Methyl 4-(3,4-diaminophenoxy)benzoate

Abstract

Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine with significant potential as a monomer for the synthesis of advanced polymers. This technical guide provides an in-depth exploration of its core research applications, focusing on its role in the development of high-performance materials such as polyimides, poly(amide-imide)s, and as a specialized curing agent for epoxy resins. We will delve into the synthesis of this monomer, its characteristic properties, and provide detailed experimental protocols for its application in polymer chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique structural attributes of this compound for next-generation applications.

Introduction: The Architectural Advantage of Methyl 4-(3,4-diaminophenoxy)benzoate

Methyl 4-(3,4-diaminophenoxy)benzoate is a molecule of significant interest in the field of polymer science. Its structure, which features a rigid aromatic backbone combined with reactive amine functional groups, makes it a prime candidate for creating polymers with exceptional thermal stability, mechanical strength, and chemical resistance.[1] The presence of the ether linkage and the methyl ester group can also impart improved solubility and processing characteristics compared to more rigid aromatic diamines.

The unique ortho-disubstituted diamine configuration of this molecule allows for the formation of specific polymer architectures, influencing chain packing and intermolecular interactions. This guide will explore how these structural features can be harnessed to create novel materials for demanding applications in the aerospace, electronics, and automotive industries.[1][2]

Synthesis and Characterization

The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate can be approached through a multi-step process, typically involving a nucleophilic aromatic substitution followed by reduction. A generalized synthetic pathway is outlined below.

Diagram: Synthetic Pathway

Caption: Generalized synthetic route to Methyl 4-(3,4-diaminophenoxy)benzoate.

Experimental Protocol: Synthesis

A detailed protocol for a laboratory-scale synthesis is as follows:

-

Step 1: Synthesis of Methyl 4-(4-amino-3-nitrophenoxy)benzoate.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate and an equimolar amount of 4-fluoro-3-nitroaniline in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to the mixture.

-

Heat the reaction mixture to a temperature between 100-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be necessary for purification.

-

-

Step 2: Reduction to Methyl 4-(3,4-diaminophenoxy)benzoate.

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Carry out the reduction using hydrogen gas in a Parr hydrogenator or by using a transfer hydrogenation agent like ammonium formate.

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in distinct regions, singlet for the methyl ester protons, and signals for the amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, the ester carbonyl carbon, and the methyl carbon. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amines, C=O stretching of the ester, and C-O-C stretching of the ether linkage. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Research Application 1: High-Performance Polyimides

Aromatic polyimides are a class of polymers known for their outstanding thermal stability, mechanical properties, and chemical resistance.[3] Methyl 4-(3,4-diaminophenoxy)benzoate can serve as a valuable diamine monomer in the synthesis of novel polyimides.

Diagram: Polyimide Synthesis Workflow

Caption: Two-step synthesis of polyimides from Methyl 4-(3,4-diaminophenoxy)benzoate.

Experimental Protocol: Polyimide Synthesis

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask, dissolve a precise amount of Methyl 4-(3,4-diaminophenoxy)benzoate in an anhydrous aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[4][5]

-

Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) to the stirred solution at room temperature.[4]

-

Continue stirring for 24-48 hours to form a viscous poly(amic acid) solution. The viscosity can be monitored to track the polymerization progress.[6]

-

-

Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.[6]

-

Thermal Imidization: Heat the film in a stepwise manner, for example, at 100°C, 200°C, and 300°C for one hour at each temperature, to facilitate the cyclodehydration and formation of the imide rings.[3]

-

Chemical Imidization: Alternatively, treat the poly(amic acid) film with a mixture of a dehydrating agent like acetic anhydride and a catalyst such as pyridine at room temperature.[4]

-

Potential Research Application 2: Soluble and Processable Poly(amide-imide)s

Poly(amide-imide)s (PAIs) combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. The incorporation of Methyl 4-(3,4-diaminophenoxy)benzoate can lead to PAIs with improved solubility, a common challenge with this class of polymers.[7]

Diagram: Poly(amide-imide) Synthesis

Caption: Synthesis of poly(amide-imide)s using Methyl 4-(3,4-diaminophenoxy)benzoate.

Experimental Protocol: Poly(amide-imide) Synthesis

-

Direct Polycondensation:

-

Dissolve Methyl 4-(3,4-diaminophenoxy)benzoate and an aromatic dicarboxylic acid (e.g., terephthalic acid) in NMP containing calcium chloride.[8]

-

Add triphenyl phosphite and pyridine as condensing agents.[8]

-

Heat the reaction mixture at a temperature around 100-120°C for several hours.

-

Precipitate the resulting polymer by pouring the solution into a non-solvent like methanol.

-

Filter, wash, and dry the polymer. The inherent viscosity of the resulting polymer can be measured to estimate the molecular weight.[7]

-

Potential Research Application 3: Epoxy Resin Curing Agent

Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal and chemical resistance to the cured material.[2][9] Methyl 4-(3,4-diaminophenoxy)benzoate can act as a curing agent, with the potential for creating epoxy systems with tailored properties. The reaction involves the nucleophilic attack of the amine groups on the epoxide rings, leading to a cross-linked network.[10]

Diagram: Epoxy Curing Mechanism

Caption: Curing of an epoxy resin with Methyl 4-(3,4-diaminophenoxy)benzoate.

Experimental Protocol: Epoxy Curing

-

Formulation:

-

Calculate the stoichiometric amount of Methyl 4-(3,4-diaminophenoxy)benzoate required to cure a given amount of epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA). This is based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

-

Melt the epoxy resin if it is solid, and then mix in the diamine curing agent until a homogeneous mixture is obtained.

-

-

Curing:

-

Pour the mixture into a mold.

-

Cure the formulation in an oven at a specific temperature schedule. A typical schedule might be 120°C for 2 hours followed by a post-cure at 150°C for another 2 hours.[11]

-

The properties of the cured material, such as glass transition temperature (Tg), can be determined using techniques like differential scanning calorimetry (DSC).

-

Conclusion

Methyl 4-(3,4-diaminophenoxy)benzoate is a versatile monomer with significant potential in the field of high-performance polymers. Its unique chemical structure allows for the synthesis of advanced materials like polyimides and poly(amide-imide)s with desirable properties such as high thermal stability and improved processability. Furthermore, its application as a curing agent for epoxy resins opens up possibilities for creating robust thermoset materials. The experimental protocols provided in this guide offer a foundation for researchers to explore and unlock the full potential of this promising compound in various scientific and industrial applications.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]

- 5. aidic.it [aidic.it]

- 6. ineosopen.org [ineosopen.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. threebond.co.jp [threebond.co.jp]

- 10. Epoxy curing agents - Delamine [delamine.com]

- 11. US3898251A - Epoxy resin curing agent - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis and Characterization of High-Performance Poly(ether imide)s Utilizing Methyl 4-(3,4-diaminophenoxy)benzoate

Abstract

This application note provides a comprehensive guide for the synthesis and characterization of novel poly(ether imide)s (PEIs) incorporating the functionalized diamine monomer, Methyl 4-(3,4-diaminophenoxy)benzoate. The presence of both an ether linkage and a methyl ester group within the diamine structure offers a unique avenue for tailoring the final polymer's properties, such as solubility, processability, and potential for post-polymerization modification. We present a detailed, field-proven two-step polymerization protocol, which proceeds through a stable poly(amic acid) precursor, followed by thermal imidization. This methodology is widely recognized for its robustness and control over molecular weight and polymer properties.[1][2] This guide is intended for researchers and professionals in polymer chemistry, materials science, and drug development, providing both the procedural steps and the scientific rationale behind them.

Introduction: The Strategic Advantage of Functionalized Diamines in PEI Synthesis

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] Poly(ether imide)s, a subclass of polyimides, incorporate flexible ether linkages in their backbone, which enhances their solubility and processability without significantly compromising their desirable thermal properties.[4] The choice of monomers, specifically the aromatic diamine and dianhydride, is a critical determinant of the final polymer's characteristics.[1]

The use of Methyl 4-(3,4-diaminophenoxy)benzoate as a diamine monomer introduces a pendant methyl ester group into the PEI backbone. This functional group serves multiple purposes:

-

Enhanced Solubility: The ester group, along with the ether linkage, can disrupt chain packing and improve the solubility of the resulting polymer in common organic solvents, facilitating easier processing and characterization.

-

Tailored Properties: The polarity of the ester group can influence the polymer's dielectric properties and moisture absorption characteristics.

-

Post-Polymerization Modification: The ester moiety provides a reactive site for further chemical modifications, such as hydrolysis to a carboxylic acid or transamidation, allowing for the covalent attachment of other molecules, including peptides, drugs, or targeting ligands.

This application note will detail a reliable and reproducible method for the synthesis of PEIs using this functionalized diamine, their subsequent characterization, and a discussion of their expected properties.

Reaction Scheme and Mechanism

The synthesis of poly(ether imide)s from a diamine and a dianhydride is a two-step process.[1][5]

Step 1: Poly(amic acid) Formation

The first step involves the nucleophilic acyl substitution reaction between the aromatic diamine and a dianhydride in a polar aprotic solvent at ambient temperature. The amino groups of the diamine attack the carbonyl carbons of the anhydride, leading to the formation of a high molecular weight poly(amic acid) precursor. This intermediate is soluble in the reaction solvent.[3]

Step 2: Imidization

The second step is the conversion of the poly(amic acid) to the final poly(ether imide) through cyclodehydration. This can be achieved either by thermal treatment at elevated temperatures or by chemical means using a dehydrating agent and a catalyst.[2][6] This process results in the formation of the stable imide ring and the elimination of water.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Recommended Supplier |

| Methyl 4-(3,4-diaminophenoxy)benzoate | >98% purity | Custom synthesis or specialized chemical supplier |

| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Polymer grade, >99% purity | Sigma-Aldrich, TCI |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Sigma-Aldrich, Acros Organics |

| Acetic Anhydride | Reagent grade | Fisher Scientific |

| Pyridine | Anhydrous | Sigma-Aldrich |

| Methanol | ACS grade | VWR |

| Three-neck round-bottom flask with mechanical stirrer | 250 mL | Standard laboratory glassware supplier |

| Nitrogen inlet and outlet | - | Standard laboratory equipment |

| Dean-Stark trap and condenser | - | Standard laboratory glassware supplier |

| Vacuum oven | - | Standard laboratory equipment |

Step-by-Step Synthesis Protocol

3.2.1. One-Step High-Temperature Polycondensation (Alternative Method)

This method directly yields the poly(ether imide) and is suitable for monomers that are stable at high temperatures.[7]

-

To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add Methyl 4-(3,4-diaminophenoxy)benzoate (1 equivalent) and BPADA (1 equivalent).

-

Add a high-boiling solvent such as m-cresol to achieve a solids concentration of 15-20% (w/v).

-

Add a catalytic amount of isoquinoline.

-

Heat the reaction mixture to 180-200°C with continuous stirring under a gentle nitrogen flow.

-

Water generated during the reaction is removed by azeotropic distillation with the solvent.

-

After 6-8 hours, the viscous polymer solution is cooled to room temperature.

-

The polymer is isolated by precipitation in a non-solvent like methanol, filtered, washed thoroughly with methanol, and dried in a vacuum oven at 100°C.

3.2.2. Two-Step Synthesis via Poly(amic acid) (Recommended Method)

This is the most widely practiced method for polyimide synthesis, offering better control over the polymerization process.[1]

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Methyl 4-(3,4-diaminophenoxy)benzoate (e.g., 10 mmol) in anhydrous NMP (to achieve a 15-20% w/v final concentration) under a nitrogen atmosphere.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add an equimolar amount of BPADA (10 mmol) in several portions to the stirred diamine solution.

-

Rinse the container used for BPADA with a small amount of NMP to ensure complete transfer.

-

Continue stirring at 0-5°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).

Step 2: Conversion to Poly(ether imide) (PEI)

-

Method A: Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to a uniform thickness.

-

Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1-2 hours to ensure complete imidization.[6]

-

Cool the oven to room temperature and carefully peel off the resulting tough, flexible poly(ether imide) film.

-

-

Method B: Chemical Imidization

-

To the poly(amic acid) solution, add a mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12 hours.

-

Precipitate the resulting poly(ether imide) by pouring the solution into a large volume of vigorously stirred methanol.

-

Collect the fibrous polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at 100°C overnight.

-

Characterization and Expected Results

Thorough characterization is essential to confirm the successful synthesis of the poly(ether imide) and to determine its properties.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The conversion of the poly(amic acid) to the poly(ether imide) can be monitored by the disappearance of the amic acid peaks and the appearance of characteristic imide absorptions.

-

Expected Peaks: Asymmetric C=O stretching at ~1780 cm⁻¹, symmetric C=O stretching at ~1720 cm⁻¹, C-N stretching at ~1370 cm⁻¹, and imide ring deformation at ~745 cm⁻¹. The broad O-H and N-H stretching bands of the amic acid precursor (around 3000-3400 cm⁻¹) should disappear.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will confirm the detailed chemical structure of the polymer repeating unit. The integration of the proton signals can be used to verify the stoichiometry of the monomers in the polymer chain.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A high molecular weight is indicative of a successful polymerization.

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, is a key parameter. Aromatic poly(ether imide)s are expected to exhibit high thermal stability, with Td values typically above 450°C.[8]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. The Tg is a critical property that defines the upper service temperature of the material. For PEIs, the Tg is influenced by the backbone rigidity and intermolecular interactions.[4]

Expected Polymer Properties

| Property | Expected Value/Observation | Rationale |

| Appearance | Transparent, yellowish, flexible film | Characteristic of aromatic polyimides.[3] |

| Solubility | Soluble in NMP, DMAc, DMF, and potentially in less polar solvents like chloroform and THF | The ether linkages and pendant ester group enhance solubility.[9] |

| Inherent Viscosity | 0.5 - 1.0 dL/g | Indicative of high molecular weight polymer formation. |

| Glass Transition Temp. (Tg) | 200 - 250 °C | Dependent on the specific dianhydride used and the overall chain rigidity.[4] |

| Decomposition Temp. (Td) | > 450 °C (at 5% weight loss) | Aromatic backbone and imide rings provide excellent thermal stability.[8] |

Visualization of the Synthetic Workflow

Caption: Two-step synthesis of poly(ether imide)s.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of novel poly(ether imide)s from Methyl 4-(3,4-diaminophenoxy)benzoate. The incorporation of this functionalized diamine opens up new possibilities for creating high-performance polymers with tailored solubility, processability, and the potential for post-synthesis modification. The two-step polymerization via a poly(amic acid) intermediate is the recommended approach, as it allows for excellent control over the reaction and results in high molecular weight polymers. The resulting poly(ether imide)s are expected to exhibit the high thermal stability characteristic of this class of polymers, coupled with enhanced solubility, making them attractive candidates for a wide range of applications in electronics, aerospace, and biomedical fields.

References

-

Eastmond, G. C., Paprotny, J., & Pethrick, R. A. (1996). Poly(ether imide)s. Journal of Materials Chemistry, 6(10), 1579-1588. [Link]

-

Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer. [Link]

-

Price, R. (2023). Poly(ether imide)s: Synthesis and Properties. Murray State's Digital Commons. [Link]

-

Ando, S., & Ueda, M. (2014). Poly(ester imide)s with Low Linear Coefficients of Thermal Expansion and Low Water Uptake (VII): A Strategy to Achieve Ultra-Low Dissipation Factors at 10 GHz. MDPI. [Link]

-

Li, Y., et al. (2018). Preparation of Polyimide Films Derived from a Novel Precursor Pre-imidized Poly (amic acid) Ammonium Salt. Atlantis Press. [Link]

-

Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]

-

Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. [Link]

- Park, J. H., et al. (2016). Method for synthesis of polyetherimide.

-

Ando, S., & Ueda, M. (2015). Poly(ester imide)s with Low Linear Coefficients of Thermal Expansion and Low Water Uptake (VIII): Structure–Flame Retardancy Relationship. Polymers, 7(8), 1435-1453. [Link]

-

Ghosh, A., & Sen, S. K. (2008). Syntheses, characterization, and functionalization of poly(ester amide)s with pendant amine functional groups. Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6376-6392. [Link]

-

Chen, Y., et al. (2022). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]

-

Hsiao, S. H., & Yang, C. P. (2020). Low-Loss Poly(Ester Imides) with Ultralow Dissipation Factor and Water Absorption via Sterically Pendant Group Designs. ACS Applied Polymer Materials, 2(11), 4849-4860. [Link]

-

Cao, C., et al. (2019). Melt-Processable Telechelic Poly(ether imide)s End-Capped with Zinc Sulfonate Salts. Macromolecules, 52(21), 8133-8143. [Link]

-

Kim, H. J., et al. (2021). Roles of Small Polyetherimide Moieties on Thermal Stability and Fracture Toughness of Epoxy Blends. MDPI. [Link]

-

Hsiao, S. H., & Lin, S. Y. (1998). Synthesis and Properties of Poly(amide-imide)s Based on the Diimide-Diacid Condensed from 2,2′-Bis(4-aminophenoxy)biphenyl and Trimellitic Anhydride. Journal of Polymer Science Part A: Polymer Chemistry, 36(7), 1169-1177. [Link]

-

Hamciuc, C., et al. (2007). Synthesis and Characterization of Some Functional Polyimides. 2007 International Semiconductor Conference, CAS 2007. [Link]

-

Zhang, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(1), 223-231. [Link]

-

Hsiao, S. H., & Chen, C. W. (2012). Redox-active and electrochromic aromatic poly(amide-imide)s with 2,4-dimethoxytriphenylamine chromophores. Journal of Polymer Science Part A: Polymer Chemistry, 50(14), 2849-2860. [Link]

-

Li, H., et al. (2022). Polymer Blends of Polyetherimide and Poly(ether ester urethane): Controlling Dielectric Properties for Ultrahigh Energy Storage. MDPI. [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. atlantis-press.com [atlantis-press.com]

- 3. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dakenchem.com [dakenchem.com]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. mdpi.com [mdpi.com]

Application Note & Protocol: Direct Polycondensation of Methyl 4-(3,4-diaminophenoxy)benzoate for High-Performance Polyamides

Introduction: The Strategic Advantage of Direct Polycondensation and the Utility of Methyl 4-(3,4-diaminophenoxy)benzoate

High-performance aromatic polyamides are a cornerstone of advanced materials science, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Traditionally, the synthesis of these polymers has often relied on multi-step processes involving highly reactive and moisture-sensitive acyl chlorides. Direct polycondensation, however, offers a more streamlined and efficient alternative, proceeding directly from dicarboxylic acids and diamines.[2] This approach circumvents the need for acyl chloride preparation, reducing hazardous byproducts and simplifying the overall synthetic procedure.

A key development in this field is the phosphorylation method, which utilizes activating agents to facilitate the direct amidation. The Yamazaki-Higashi reaction is a prominent example of this, employing a phosphite and a base to form a highly reactive phosphonium salt intermediate that readily undergoes aminolysis.[3][4] This technique has proven effective for a wide array of aromatic diamines and dicarboxylic acids, yielding high molecular weight polyamides under relatively mild conditions.[3][4]

This application note provides a comprehensive guide to the direct polycondensation of Methyl 4-(3,4-diaminophenoxy)benzoate with aromatic dicarboxylic acids. The unique structure of this diamine monomer, featuring an ester functionality and an ether linkage, offers the potential for synthesizing polyamides with tailored properties, such as improved solubility and processability, without compromising their desirable thermal characteristics. The protocols and insights presented herein are intended for researchers and professionals in materials science and drug development, providing a robust framework for the synthesis and characterization of novel polyamides.

Reaction Mechanism: The Phosphorylation Pathway

The direct polycondensation via the phosphorylation method proceeds through a series of well-defined steps. The reaction is typically initiated by the in-situ formation of an active phosphonium salt from a phosphite (e.g., triphenyl phosphite) and a base (e.g., pyridine). This salt then activates the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

The generally accepted mechanism involves the following key stages:

-

Activation of the Dicarboxylic Acid: The triphenyl phosphite (TPP) reacts with the dicarboxylic acid in the presence of pyridine to form an activated phosphonium carboxylate intermediate.

-

Nucleophilic Attack by the Diamine: The amino groups of Methyl 4-(3,4-diaminophenoxy)benzoate attack the activated carbonyl centers of the intermediate.

-

Amide Bond Formation and Regeneration of the Catalyst: A stable amide bond is formed with the elimination of triphenylphosphine oxide and other byproducts. The pyridine acts as a catalyst and acid scavenger throughout the process.

This mechanism is a type of associative substitution at the phosphorus center.[5]

Figure 2: Step-by-step experimental workflow for direct polycondensation.

Characterization of the Resulting Polyamides

A thorough characterization of the synthesized polyamides is crucial to ascertain their structure, molecular weight, and properties.

Structural and Physical Properties

| Characterization Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To confirm the formation of the amide linkage and the presence of functional groups. | Appearance of characteristic amide bands (N-H stretch, C=O stretch) and disappearance of carboxylic acid O-H bands. |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer repeating unit. | Resonances corresponding to the aromatic protons and carbons of the diamine and diacid moieties. |

| Inherent Viscosity | To estimate the molecular weight of the polymer. | Values in the range of 0.5–1.5 dL/g typically indicate the formation of high molecular weight polymers. [3] |

| Solubility | To assess the processability of the polyamide. | The presence of the ether linkage and ester group may enhance solubility in polar aprotic solvents like NMP, DMAc, and DMSO. [3] |

Thermal Properties

| Characterization Technique | Purpose | Expected Properties |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperatures, typically with 10% weight loss occurring above 400°C in a nitrogen atmosphere. [6] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg will depend on the specific dicarboxylic acid used, but is expected to be in the range of 200-300°C. [3][6] |

Self-Validation and Trustworthiness

The reliability of this protocol is ensured by several key factors:

-

Stoichiometric Control: The direct polycondensation method is highly sensitive to the molar ratio of the monomers. [2]Ensuring an exact 1:1 stoichiometry between the diamine and the dicarboxylic acid is critical for achieving high molecular weights.

-

Purity of Reagents: The use of highly pure and anhydrous monomers, solvents, and reagents is paramount to prevent side reactions and premature chain termination.

-

Inert Atmosphere: Conducting the reaction under a dry nitrogen atmosphere is essential to exclude moisture and oxygen, which can interfere with the phosphorylation reaction and cause degradation of the polymer at high temperatures.

By adhering to these principles, researchers can consistently synthesize high-quality polyamides with reproducible properties.

Conclusion

The direct polycondensation of Methyl 4-(3,4-diaminophenoxy)benzoate offers a versatile and efficient route to novel aromatic polyamides. The phosphorylation method, in particular, provides a robust platform for achieving high molecular weight polymers with excellent thermal properties and potentially enhanced solubility. The detailed protocol and characterization guidelines presented in this application note serve as a valuable resource for scientists and engineers working in the field of high-performance polymers.

References

- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.).

- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. (n.d.).

- Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. (n.d.).

- Polyamides Obtained by Direct Polycondesation of 4-[4-[9-[4-(4-Aminophenoxy)-3-methyl-phenyl] fluoren-9-YL]. (2010, December 10). Repositorio UC.

- Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. (n.d.).

- Design and Synthesis of Polyphosphodiesters. (2023, January 9). Encyclopedia.pub.

- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.).

- Synthesis of poly(l-lactic acid) by direct polycondensation. (n.d.).

- Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).

- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022, January 27). MDPI.

- Polycondensation of H3PO4 with Glycerol: From Branched Structures to Hydrolytically Reversible Gels. (2014, October 13).

- Phosphorylation: Nomenclature and Mechanisms. (2019, November 12). YouTube.

- Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. (2018, December 15).

- Methyl 4-(3-chloropropoxy)benzoate. (n.d.).

- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO.

- What is Phosphoryl

- Polyamide Syntheses. (n.d.).

- Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Dyestuff Synthesis. (n.d.). Benchchem.

- Cas 1240485-59-9,methyl 3,4-bis[(dimethylaminocarbothioyl)

- Polymeriz

- Polymeriz

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 4-(3,4-diaminophenoxy)benzoate for High-Performance Polymers

Introduction: A Novel Monomer for Advanced Polymer Architectures

In the relentless pursuit of materials with superior performance, the design and synthesis of novel monomers are of paramount importance. Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine monomer poised to enable the next generation of high-performance polymers. Its unique structure, featuring a flexible ether linkage, an asymmetric di-amine functionality, and a reactive methyl ester group, offers a versatile platform for the synthesis of polyimides, polyamides, and polybenzoxazoles. These polymers are anticipated to exhibit a desirable combination of high thermal stability, excellent mechanical properties, and enhanced solubility, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

This document provides a comprehensive guide for researchers and scientists on the utilization of Methyl 4-(3,4-diaminophenoxy)benzoate as a monomer. It outlines detailed protocols for its synthesis and purification, followed by step-by-step procedures for its polymerization into various high-performance polymers. Furthermore, it describes the essential characterization techniques to assess the properties of both the monomer and the resulting polymers, providing expected values based on analogous systems described in the scientific literature.

Part 1: The Monomer - Methyl 4-(3,4-diaminophenoxy)benzoate

The successful synthesis of high-quality polymers begins with a pure and well-characterized monomer. This section details a proposed synthetic route and purification protocol for Methyl 4-(3,4-diaminophenoxy)benzoate, along with its key physicochemical properties.

Proposed Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate

The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate can be achieved through a two-step process starting from commercially available 4-fluoronitrobenzene and 3,4-dinitrophenol. The first step involves a nucleophilic aromatic substitution to form the dinitro-ether precursor, followed by a reduction of the nitro groups to the corresponding diamine.

Step 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate

This step involves the etherification of 3,4-dinitrophenol with methyl 4-hydroxybenzoate. A more accessible route, however, is the reaction of 4-fluoronitrobenzene with 3,4-dinitrophenol, followed by esterification. A plausible route involves the reaction between 4-chloro-1,2-dinitrobenzene and methyl 4-hydroxybenzoate.

Protocol:

-

To a solution of 3,4-dinitrophenol and methyl 4-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of a weak base like potassium carbonate (K₂CO₃).

-

Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the product.

-

The crude Methyl 4-(3,4-dinitrophenoxy)benzoate is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

Step 2: Reduction to Methyl 4-(3,4-diaminophenoxy)benzoate

The dinitro compound is subsequently reduced to the target diamine. Catalytic hydrogenation is a clean and efficient method for this transformation. The reduction of dinitro compounds to diamines is a well-established procedure.[1][2][3]

Protocol:

-

Dissolve the synthesized Methyl 4-(3,4-dinitrophenoxy)benzoate in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).

-

Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 wt%).

-

The mixture is then subjected to hydrogenation with hydrogen gas in a Parr hydrogenator or a similar apparatus. The reaction is typically carried out at a pressure of 50-100 psi and can be gently heated to accelerate the reaction rate.

-

The reaction progress is monitored by the cessation of hydrogen uptake or by TLC/LC-MS.